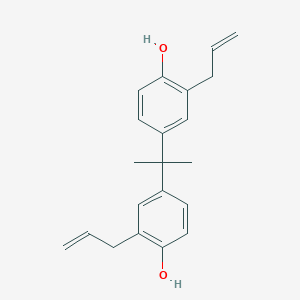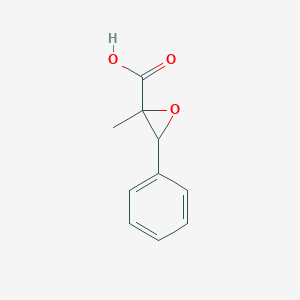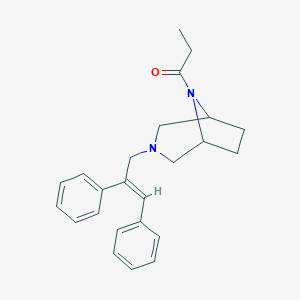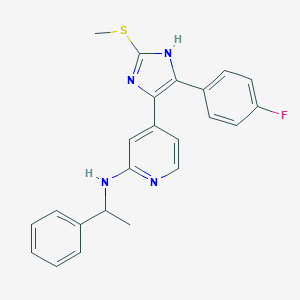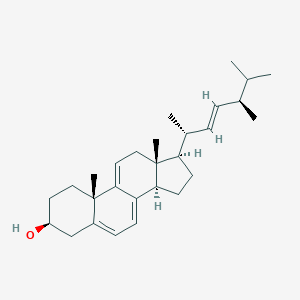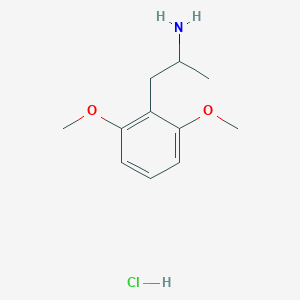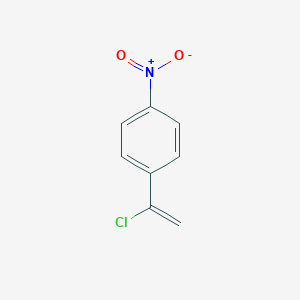![molecular formula C10H10N2O2 B162577 5-Methoxy-2-methyl-1H-benzo[d]imidazole-6-carbaldehyde CAS No. 126436-25-7](/img/structure/B162577.png)
5-Methoxy-2-methyl-1H-benzo[d]imidazole-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde is a heterocyclic aromatic compound. It is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a benzimidazole core with a methoxy group at the 6th position, a methyl group at the 2nd position, and an aldehyde group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-1H-benzo[d]imidazole-6-carbaldehyde typically involves the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions. The reaction can be carried out using formic acid or trimethyl orthoformate as the aldehyde source . The reaction conditions often include heating the mixture to reflux in a suitable solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Methoxy-2-methyl-3H-benzimidazole-5-carboxylic acid.
Reduction: 6-Methoxy-2-methyl-3H-benzimidazole-5-methanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-1H-benzo[d]imidazole-6-carbaldehyde is not fully understood. compounds in the benzimidazole family are known to interact with various biological targets, including enzymes and receptors. They can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: Lacks the methoxy and aldehyde groups, making it less reactive.
5-Methoxy-2-methylbenzimidazole: Lacks the aldehyde group, reducing its potential for further functionalization.
6-Methoxybenzimidazole: Lacks the methyl and aldehyde groups, limiting its biological activity.
Uniqueness
6-Methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde is unique due to the presence of both the methoxy and aldehyde groups, which enhance its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of biologically active compounds and industrial chemicals .
Properties
CAS No. |
126436-25-7 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-8-3-7(5-13)10(14-2)4-9(8)12-6/h3-5H,1-2H3,(H,11,12) |
InChI Key |
YLMQJOMFVRQGKR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C=C(C(=C2)OC)C=O |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C(=C2)OC)C=O |
Synonyms |
1H-Benzimidazole-5-carboxaldehyde,6-methoxy-2-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


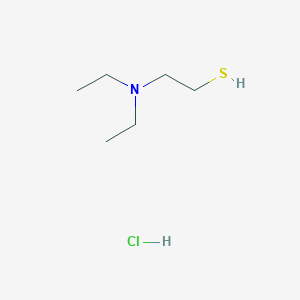
![[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate](/img/structure/B162495.png)
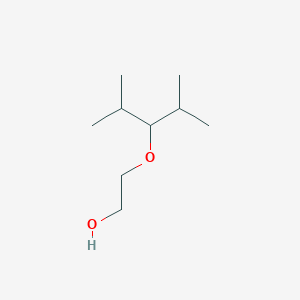
![2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B162502.png)
